molecular formula C10H5NO2 B189708 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 42382-92-3

1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No.: B189708
CAS No.: 42382-92-3
M. Wt: 171.15 g/mol
InChI Key: GKEKUQYTCADDSQ-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile is a versatile organic compound with a unique structure that makes it valuable in various fields of scientific research This compound is characterized by its indene core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Mechanism of Action

“1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile” has been reported as a new protein kinase CK2 inhibitor . Protein kinase CK2 is a ubiquitous serine/threonine protein kinase which serves as an attractive anticancer target . Some derivatives showed much improved inhibitory activity on CK2, with an IC50 of 0.85 ± 0.09 μM for the best compound, SL-15 .

Future Directions

The future directions for “1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile” could involve further exploration of its potential as a protein kinase CK2 inhibitor . Additionally, its synthesis process could be optimized for higher yields and shorter reaction times .

Preparation Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile can be achieved through several methods. One efficient approach involves the reaction of ninhydrin with malononitrile and various diamines in an aqueous medium under catalyst-free conditions. This method is advantageous due to its high yields (73–98%), short reaction times, and environmentally friendly nature . Another method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion .

Chemical Reactions Analysis

1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and nucleophiles such as amines.

Properties

IUPAC Name

1,3-dioxoindene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10(8)13/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEKUQYTCADDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962447
Record name 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42382-92-3
Record name NSC163143
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-1,3-INDANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Cyanomethylene phthalide (6.0 g.; 0.035 mole) was added to a solution of sodium (0.8 g.) in methanol (35 ml) and the red solution refluxed for 20 mins. On cooling and acidification with one-third of its bulk of concentrated hydrochloric acid the indandione separated as a copious yellow solid, m.p. 204°-207° C. (d) (lit. m.p. 201°-202° C.).
Name
3-Cyanomethylene phthalide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
N#CC=C1OC(=O)c2ccccc21
Quantity
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reactant
Reaction Step One
Name
Quantity
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reactant
Reaction Step One
Name
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
Reactant of Route 2
1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
Reactant of Route 3
1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
Reactant of Route 4
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Reactant of Route 5
1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
Reactant of Route 6
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